Ethacrynic Acid Epoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

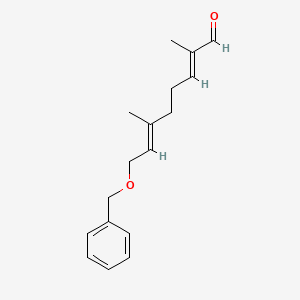

Ethacrynic Acid Epoxide (EAE) is a derivative of Ethacrynic Acid (EA), a loop diuretic . EA is used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease . EAE is an impurity standard of EA .

Molecular Structure Analysis

EAE has a molecular formula of C13H12Cl2O5 . It contains a ketone group and a methylene group . The InChIKey for EAE is XAYYIOYUOMBDNK-UHFFFAOYSA-N .

Chemical Reactions Analysis

Epoxides, including EAE, are important intermediates in various chemical reactions. They can undergo ring-opening reactions under both acidic and basic conditions . The reactions of epoxides can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions .

Scientific Research Applications

Application in Cancer Treatment

Field

Results

Among all the tested compounds, the product 8 containing a propargyl and a hydroxyl groups, exhibited a pronounced and selective activity in a nanomolar range against HL60, A549, PC3, and MCF7 with IC 50 values of 15, 41.2, 68.7, and 61.5 nM, respectively .

Application as a Diuretic

Field

Results

Ethacrynic Acid increases the flow of urine, helping to decrease fluid retention (edema) and swelling caused by conditions like congestive heart failure, liver disease, or kidney disease .

Application in Chemical Reactivity

Field

Results

The study of the structure-activity relationship showed that both modifications of the carboxylic

Application in Neurotoxicity

Field

Results

The study suggests that neurotoxicity can be mediated through binding of specific target nucleophiles in key neuronal proteins .

Application in Biochemistry

Field

Results

The study of the structure-activity relationship showed that both modifications of the carboxylic group and the introduction of an intramolecular hydrogen bond are highly required to improve the antiproliferative activities .

Application in Molecular Biology

Field

Results

The study suggests that EH play a significant role in in vivo detoxification of reactive metabolites, by catalyzing the hydrolysis of epoxides to more soluble and easily excretable metabolites .

Safety And Hazards

EA, the parent compound of EAE, is associated with certain hazards. Overdosage may lead to excessive diuresis with electrolyte depletion and dehydration . It’s also associated with bleeding upon its parenteral administration . The safety data sheet for EA suggests that it is harmful if swallowed and recommends wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

properties

CAS RN |

27223-10-5 |

|---|---|

Product Name |

Ethacrynic Acid Epoxide |

Molecular Formula |

CHClO |

Molecular Weight |

319.14 |

synonyms |

[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid; 2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.